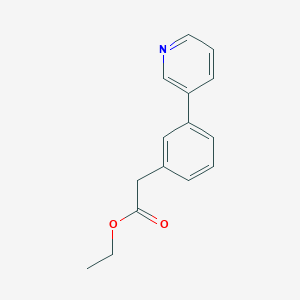

Ethyl(3-pyridin-3-YL-phenyl)-acetate

Overview

Description

Ethyl(3-pyridin-3-YL-phenyl)-acetate is an organic compound that belongs to the class of phenylpyridines These compounds are characterized by the presence of a benzene ring linked to a pyridine ring through a carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(3-pyridin-3-YL-phenyl)-acetate typically involves the esterification of 3-pyridin-3-yl-phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl(3-pyridin-3-YL-phenyl)-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Ethyl(3-pyridin-3-YL-phenyl)-acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of Ethyl(3-pyridin-3-YL-phenyl)-acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl(3-pyridin-3-YL-phenyl)-acetate can be compared with other similar compounds, such as:

3-pyridin-3-yl-phenylacetic acid: The parent acid from which the ester is derived.

Mthis compound: A similar ester with a methyl group instead of an ethyl group.

3-pyridin-3-yl-benzyl alcohol: A related compound with an alcohol group instead of an ester.

These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and applications .

Biological Activity

Ethyl(3-pyridin-3-YL-phenyl)-acetate, a compound with the molecular formula C₁₅H₁₅NO₂, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including antitrypanosomal, antiproliferative, and antimicrobial activities, supported by relevant data from various studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to a phenyl group via an ethyl acetate moiety. Its structure can be represented as follows:

This compound is part of a larger class of pyridine derivatives known for their diverse biological activities.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal potential of compounds related to this compound. For instance, derivatives of pyridine have been evaluated for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness.

Key Findings:

- IC₅₀ Values : Some derivatives exhibited low micromolar activity, with IC₅₀ values ranging from 0.38 μM to 19.6 μM against Trypanosoma brucei rhodesiense.

- Selectivity : Compound variations showed that those with a 3-pyridyl A-ring and a 2-methoxyphenyl B-ring offered enhanced selectivity and lower toxicity towards mammalian cells (e.g., L6 rat skeletal myoblasts) .

| Compound | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| Compound 13 | 0.38 | 23 | >60 |

| Compound 1 | 4.8 | >100 | - |

| Compound 6 | 2.0 | >100 | - |

Antiproliferative Activity

This compound and its analogs have also been investigated for their antiproliferative effects against various cancer cell lines.

Research Insights:

- A series of compounds containing the pyridine motif demonstrated significant growth inhibition across a panel of cancer cell lines, including melanoma and renal cancer models.

- Compounds with specific substituents on the phenyl group showed varied activity, with some achieving lethal effects at concentrations as low as 10 μM .

| Cell Line | % Growth Inhibition at 10 µM |

|---|---|

| SK-MEL-5 | 60% |

| A498 | 70% |

| MDA-MB-468 | 83% |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly its efficacy against various bacterial and fungal strains.

Findings:

- The compound exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM depending on the strain tested .

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Candida albicans | 16.69 |

Case Studies and Applications

Several case studies have documented the biological activity of this compound in vitro, highlighting its potential therapeutic applications:

- Antitrypanosomal Study : In vitro assays demonstrated that compound derivatives could inhibit Trypanosoma brucei effectively while maintaining low toxicity to human cells.

- Cancer Cell Line Evaluation : A systematic evaluation of antiproliferative effects across multiple cancer cell lines revealed promising candidates for further development in cancer therapy.

Properties

IUPAC Name |

ethyl 2-(3-pyridin-3-ylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)10-12-5-3-6-13(9-12)14-7-4-8-16-11-14/h3-9,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWWADTUHUUBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566585 | |

| Record name | Ethyl [3-(pyridin-3-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134163-87-4 | |

| Record name | Ethyl [3-(pyridin-3-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.